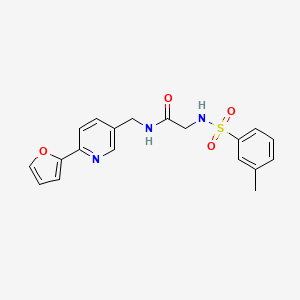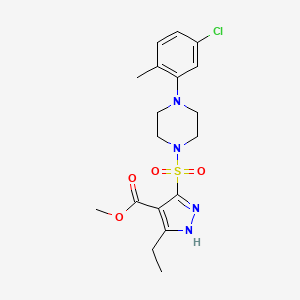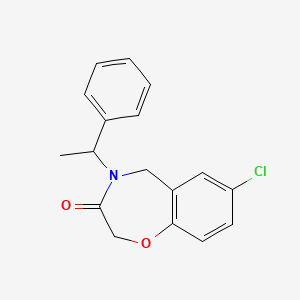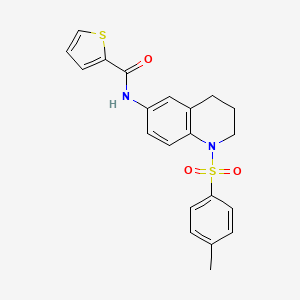
(2R)-1-Methoxy-N-methylpropan-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-Methoxy-N-methylpropan-2-amine;hydrochloride is a chemical compound that is commonly known as Methoxyphenamine or MOPH. It is a psychoactive drug that has been used in the past as a nasal decongestant and as an appetite suppressant. However, due to its potential for abuse and addiction, it is now a controlled substance and is not commonly used in medical practice. Despite this, there is still scientific interest in MOPH due to its unique chemical structure and potential applications in research.
作用机制
MOPH acts as a releasing agent for dopamine and norepinephrine by binding to and activating the vesicular monoamine transporter (VMAT). This causes an increase in the release of these neurotransmitters into the synaptic cleft, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
The increased release of dopamine and norepinephrine caused by MOPH can lead to a number of biochemical and physiological effects. These include increased heart rate and blood pressure, increased alertness and focus, and feelings of euphoria and pleasure. However, these effects can also lead to addiction and abuse of the drug.
实验室实验的优点和局限性
One advantage of using MOPH in lab experiments is its ability to selectively release dopamine and norepinephrine. This can be useful in studying the specific effects of these neurotransmitters on the brain. However, one limitation is its potential for abuse and addiction, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research involving MOPH. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research could be done to better understand the mechanisms of action of MOPH and its effects on the brain. Finally, there is potential for the development of new drugs based on the chemical structure of MOPH that could have therapeutic applications without the potential for abuse and addiction.
合成方法
MOPH can be synthesized through a multi-step process starting with the reaction of 1-phenyl-2-propanone and methylamine. The resulting intermediate is then subjected to a series of chemical reactions to produce the final product, (2R)-1-Methoxy-N-methylpropan-2-amine;hydrochloride.
科学研究应用
MOPH has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been used to study the effects of dopamine and norepinephrine on the brain. MOPH acts as a releasing agent for these neurotransmitters, causing an increase in their levels in the brain. This can be useful in studying the role of these neurotransmitters in various neurological disorders such as Parkinson's disease and depression.
属性
IUPAC Name |
(2R)-1-methoxy-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6-2)4-7-3;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIYXAQXNFQRBH-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-methoxypropan-2-yl](methyl)amine hydrochloride | |
CAS RN |
955399-17-4 |
Source


|
| Record name | [(2R)-1-methoxypropan-2-yl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(S)-1-(Trifluoromethyl)-3-oxo-3-phenylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B2581594.png)

![2-[4-Allyl-5-(benzothiazol-2-ylsulfanylmethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B2581597.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)


![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)
![(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)


![N~5~-(3-ethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)
![(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2581611.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)
![ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2581616.png)